PF9 tetrasodium salt

GPR17 agonist ATP derivative cAMP assay

PF9 tetrasodium salt is a potent and selective agonist of the G-protein-coupled receptor 17 (GPR17), an orphan receptor implicated in acute and chronic neurodegeneration, with a reported EC50 value of 36 pM. Chemically, it is 2-(phenylethynyl)adenosine-5′-triphosphate tetrasodium salt, an ATP derivative featuring a phenylethynyl modification at the 2-position that confers enhanced potency and selectivity toward GPR17.

Molecular Formula C18H16N5Na4O13P3
Molecular Weight 695.23
CAS No. 851265-78-6
Cat. No. B1139097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF9 tetrasodium salt
CAS851265-78-6
Synonyms2-(Phenylethynyl)adenosine-5'-triphosphate tetrasodium salt
Molecular FormulaC18H16N5Na4O13P3
Molecular Weight695.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C18H20N5O13P3.4Na/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(25)14(24)11(34-18)8-33-38(29,30)36-39(31,32)35-37(26,27)28;;;;/h1-5,9,11,14-15,18,24-25H,8H2,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28);;;;/q;4*+1/p-4/t11-,14-,15-,18?;;;;/m1..../s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF9 Tetrasodium Salt (CAS 851265-78-6): Potent GPR17 Agonist for Pharmacological Research


PF9 tetrasodium salt is a potent and selective agonist of the G-protein-coupled receptor 17 (GPR17), an orphan receptor implicated in acute and chronic neurodegeneration, with a reported EC50 value of 36 pM . Chemically, it is 2-(phenylethynyl)adenosine-5′-triphosphate tetrasodium salt, an ATP derivative featuring a phenylethynyl modification at the 2-position that confers enhanced potency and selectivity toward GPR17 [1]. The tetrasodium salt formulation confers high aqueous solubility, facilitating its use in in vitro biological assays .

Why Generic ATP Analogs Cannot Substitute for PF9 Tetrasodium Salt in GPR17 Activation Studies


GPR17 is activated by both uracil nucleotides and cysteinyl-leukotrienes via distinct binding modalities, but generic ATP or UDP analogs exhibit markedly lower potency or lack GPR17 activity altogether [1]. PF9 tetrasodium salt incorporates a 2-phenylethynyl modification on the adenosine scaffold that dramatically enhances both potency and selectivity for GPR17 compared to unmodified nucleotides or ATP derivatives lacking this specific substitution pattern [2]. Routine substitution with structurally related ATP analogs (e.g., Cangrelor, PF44, or unmodified ATP) will fail to reproduce the picomolar-range activation and target engagement profiles achieved with PF9, compromising experimental reproducibility and pharmacological conclusions .

PF9 Tetrasodium Salt: Quantitative Differentiation Versus Related GPR17 Ligands


PF9 Demonstrates Highest Potency Among ATP-Derivative GPR17 Agonists in Direct Head-to-Head Comparison

In a direct comparative study evaluating a series of ATP derivatives (including PF9, PF44, PF45, PF78, PF89, and Cangrelor) for GPR17 agonist activity using the GloSensor cAMP method, PF9 emerged as the most active compound in the series with an EC50 of 0.035 nM [1]. This value was validated against the [³⁵S]GTPγS binding assay (EC50 = 0.036 nM). The study explicitly noted that all PF-series compounds tested were more potent than reference agonists, with PF9 demonstrating the highest potency among them [1].

GPR17 agonist ATP derivative cAMP assay

PF9 Exhibits Picomolar Potency at GPR17: Cross-Assay Validation

PF9 tetrasodium salt demonstrates consistent picomolar potency across multiple independent assay platforms. The compound exhibits an EC50 of 36 pM (0.036 nM) in functional GPR17 activation assays , with orthogonal validation from the GloSensor cAMP method yielding an EC50 of 0.035 nM [1]. This cross-assay consistency supports the reliability of the potency measurement and distinguishes PF9 from less thoroughly characterized GPR17 ligands.

GPR17 EC50 picomolar agonist

Structural Basis for PF9 Selectivity: 2-Phenylethynyl Modification Confers Distinct GPR17 Binding Profile

PF9 tetrasodium salt is distinguished from generic ATP analogs by the presence of a 2-phenylethynyl substituent on the purine scaffold . This modification, along with the N⁶-amino group, confers unique affinity for the orthosteric binding site of GPR17, triggering specific downstream signaling cascades not activated by unmodified ATP or UDP . Other ATP derivatives in the same series (e.g., PF44, PF45, PF78, PF89) with different substitution patterns showed reduced potency relative to PF9, indicating that the specific combination of modifications in PF9 is optimal for GPR17 engagement [1].

structure-activity relationship selectivity ATP derivative

PF9 Tetrasodium Salt Provides Superior Aqueous Solubility for In Vitro Assay Compatibility

PF9 tetrasodium salt is supplied as a pre-dissolved aqueous solution at 10 mM concentration, and the tetrasodium salt form confers high water solubility suitable for biological assay conditions . This formulation advantage contrasts with many lipophilic ATP analogs and small-molecule GPR17 agonists (such as MDL29951) that require organic solvents (DMSO) for dissolution, which can introduce solvent-related artifacts in sensitive cellular assays .

solubility formulation aqueous

Optimal Research Applications for PF9 Tetrasodium Salt Based on Quantitative Evidence


High-Sensitivity GPR17 Activation Assays Requiring Picomolar Potency

PF9 tetrasodium salt is the compound of choice for functional assays of GPR17 activation where maximal sensitivity is required. With an EC50 of 36 pM , PF9 enables detection of GPR17-mediated signaling at extremely low ligand concentrations, minimizing non-specific effects and conserving valuable compound. This application is directly supported by the cross-assay validation of PF9's picomolar potency [1] and its demonstrated superiority over other ATP-derivative GPR17 agonists in direct comparative testing .

Selective Pharmacological Dissection of GPR17 Signaling in Neurodegeneration Models

PF9 tetrasodium salt is an essential tool for isolating GPR17-specific signaling pathways in cellular models of neurodegeneration (e.g., ischemia, multiple sclerosis, Alzheimer's disease). The 2-phenylethynyl modification confers selectivity for GPR17 over related purinergic receptors , enabling researchers to attribute observed effects specifically to GPR17 activation rather than off-target purinergic signaling. This application stems directly from the structure-activity relationship evidence establishing PF9's unique binding profile [1].

Aqueous-Format High-Throughput Screening (HTS) Campaigns Targeting GPR17

PF9 tetrasodium salt is uniquely suited as a positive control or reference agonist in HTS campaigns conducted in aqueous buffer systems. Its tetrasodium salt formulation provides water solubility up to 10 mM , eliminating the need for DMSO or other organic co-solvents that can interfere with assay readouts or introduce solvent-related cytotoxicity. This formulation advantage, supported by vendor technical specifications [1], directly enables seamless integration into automated liquid handling systems and aqueous-based screening platforms.

Benchmark Compound for GPR17 Ligand Discovery and SAR Studies

PF9 tetrasodium salt serves as the benchmark high-potency reference for structure-activity relationship (SAR) studies aimed at developing novel GPR17 modulators. As the most potent compound in the ATP-derivative series evaluated by Calleri et al. , PF9 provides a validated potency ceiling against which new chemical entities can be quantitatively compared. This application is directly supported by the head-to-head comparative data establishing PF9's superior potency among structurally related analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF9 tetrasodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.